molecular formula C14H18ClNO4S B12679607 Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate CAS No. 135812-45-2

Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate

Cat. No.: B12679607
CAS No.: 135812-45-2
M. Wt: 331.8 g/mol
InChI Key: OMLBBEHUEGGNPL-UHFFFAOYSA-N
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Description

Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate is a synthetic organic compound known for its potential antiviral properties. It belongs to the class of benzoic acid esters and has been studied for its activity against various viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with methylethyl alcohol in the presence of a catalyst to form the ester. This is followed by the reduction of the nitro group to an amino group, and subsequent reaction with 2-methoxyethoxy thioxomethyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reactions are carried out in stainless steel reactors to ensure product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate has been extensively studied for its antiviral properties. It has shown activity against hepatitis B virus (HBV) and herpes simplex virus (HSV). Additionally, it is being explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth .

Mechanism of Action

The compound exerts its antiviral effects by inhibiting viral DNA replication. It targets viral polymerases and prevents the elongation of the viral DNA chain. In cancer therapy, it inhibits specific enzymes that are crucial for tumor cell proliferation, thereby slowing down or stopping tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • Methylethyl 2-chloro-5-{[(2-methoxyethoxy)carbonothioyl]amino}benzoate
  • Methylethyl 2-chloro-5-{[(2-methoxyphenyl)carbonothioyl]amino}benzoate

Uniqueness

Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate is unique due to its specific thioxomethyl group, which imparts distinct chemical properties and biological activities. This group enhances its antiviral and anticancer activities compared to other similar compounds .

Properties

CAS No.

135812-45-2

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-(2-methoxyethoxycarbothioylamino)benzoate

InChI

InChI=1S/C14H18ClNO4S/c1-9(2)20-13(17)11-8-10(4-5-12(11)15)16-14(21)19-7-6-18-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,21)

InChI Key

OMLBBEHUEGGNPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OCCOC)Cl

Origin of Product

United States

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